molecular formula C20H16N2O3 B2824748 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 868146-48-9

4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2824748
CAS No.: 868146-48-9
M. Wt: 332.359
InChI Key: RFAGQOQVMPQNNV-UHFFFAOYSA-N
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Description

4-[1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a pyrazoline-based heterocyclic compound characterized by a fused dihydro-pyrazole core substituted with a furan-2-carbonyl group at position 1, a phenyl group at position 3, and a phenol moiety at position 3. Pyrazolines are five-membered nitrogen-containing heterocycles known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .

Structural confirmation of such compounds typically employs spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, HRMS) and computational methods like density functional theory (DFT) to analyze electronic properties and stability . While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine derivatives .

Properties

IUPAC Name

furan-2-yl-[3-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)21-22(18)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAGQOQVMPQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with 4-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with phenylhydrazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development. Key applications include:

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory effects. These compounds can inhibit inflammatory pathways, making them potential treatments for conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The antioxidant properties of this compound have been highlighted in studies showing its ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and may contribute to its therapeutic effects in chronic diseases.
  • Anticancer Potential : Compounds containing the pyrazole moiety have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth . The specific structure of 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol may enhance its efficacy against certain cancer types.

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. This method allows for the introduction of various substituents that can modify the compound's biological activity and improve its pharmacokinetic properties.

Nonlinear Optical Properties

Research has shown that compounds like this compound exhibit nonlinear optical (NLO) properties. These characteristics are essential in applications such as:

  • Optoelectronics : The NLO properties can be harnessed in devices like lasers and optical switches, where the material's ability to change refractive index with applied electric fields is valuable .

Agricultural Applications

The potential use of pyrazole derivatives in agriculture has also been explored. Their ability to act as herbicides or fungicides stems from their capacity to disrupt biological processes in pests while being less toxic to humans and animals .

Case Studies and Research Findings

Several studies have documented the applications of this compound and related derivatives:

Study ReferenceFocus AreaFindings
Anti-inflammatory EffectsDemonstrated significant reduction in inflammation markers in vitro.
Antioxidant ActivityShowed effective scavenging of free radicals comparable to established antioxidants.
Synthesis TechniquesDetailed methods for synthesizing pyrazole derivatives with enhanced biological activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The furan-2-carbonyl group in the target compound may enhance stability and π-π stacking interactions compared to simpler phenyl-phenol analogs .

Bioactivity Modulation: Sulfonamide-containing analogs (e.g., compound 4a ) exhibit enzyme inhibitory activity, suggesting that the phenol group in the target compound could be modified to sulfonamide for targeted bioactivity.

Solubility and Reactivity : Morpholine or alkyloxy substituents (e.g., hexyloxy in ) improve solubility, whereas aldehydes () increase electrophilicity.

Computational and Experimental Insights

  • DFT Studies: Pyrazolines with halogenated aryl groups (e.g., 4-(3-(2-amino-3,5-dibromophenyl)-1-benzoyl-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile) show stabilization via electrostatic interactions, suggesting similar behavior in the target compound .
  • Antioxidant Activity : A thiophene-pyrazoline hybrid (IC₅₀ = 6.2 μM for superoxide inhibition ) outperforms ascorbic acid, highlighting the role of electron-deficient substituents in radical scavenging. The target compound’s furan-2-carbonyl group may offer comparable activity.

Crystallographic and Spectroscopic Data

  • Crystal Packing: Pyrazoline derivatives with bulky substituents (e.g., hexyloxy-phenyl ) exhibit non-coplanar arrangements, reducing steric clashes. The target compound’s planar furan and phenol groups may favor denser packing.
  • Spectroscopic Confirmation : IR and NMR data for analogs (e.g., C=N stretch at 1625 cm⁻¹ ) align with expected pyrazoline features, supporting the target compound’s structural assignments.

Biological Activity

The compound 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_3O_3. Its structure includes a furan ring, a phenolic group, and a pyrazole moiety, which contribute to its biological activity.

This compound acts primarily as a protein tyrosine kinase inhibitor , which is crucial in regulating cell proliferation and apoptosis. By binding to the active site of specific kinases, it inhibits their activity, leading to reduced cancer cell growth and enhanced apoptotic processes in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation .

Case Study:
In a study assessing the compound's efficacy against lung cancer cells (A549), it demonstrated an IC50 value of approximately 193.93 µg/mL, indicating moderate cytotoxicity when compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from furan derivatives and phenolic compounds. A common method includes the condensation of furan-2-carbaldehyde with 4-hydroxyacetophenone followed by cyclization with phenylhydrazine.

Structural Variants

Several derivatives have been synthesized to enhance biological activity or target specificity. For example:

  • 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has shown improved reactivity due to steric and electronic modifications from the additional methyl group.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol?

Answer: The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation : Reacting substituted acetophenones with furan-2-carbaldehyde to form chalcone intermediates.

Cyclocondensation : Treatment with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol or THF to form the pyrazoline ring.

Functionalization : Introducing the phenolic group via selective deprotection or hydroxylation.
Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature (60–80°C for optimal yield), and stoichiometric control of hydrazine .

Q. How is the structural integrity of this compound confirmed experimentally?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and pyrazoline CH₂ groups (δ 3.1–4.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and furan/phenyl carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
  • IR Spectroscopy : Detects O–H (phenolic, ~3300 cm⁻¹) and C=O (furan carbonyl, ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme Inhibition Assays : Test against COX-2 or LOX enzymes (common targets for anti-inflammatory pyrazolines) using UV-Vis spectroscopy.
  • Antimicrobial Screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the phenolic O–H group to predict antioxidant capacity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory data in biological activity reports be resolved?

Answer: Contradictions may arise due to:

  • Synthetic Variability : Impurities (>95% purity via HPLC required) or stereochemical differences (use chiral chromatography).
  • Assay Conditions : Standardize protocols (e.g., fixed pH, temperature) and validate with positive controls (e.g., aspirin for anti-inflammatory assays).
  • Target Selectivity : Perform kinase profiling to rule off-target effects .

Q. What strategies optimize regioselectivity during pyrazoline ring formation?

Answer:

  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-cyclization) by accelerating kinetics.
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization to the 4,5-dihydro-1H-pyrazole isomer.
  • Solvent Effects : Polar solvents (e.g., DMF) favor intramolecular hydrazine attack on the α,β-unsaturated ketone .

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